molecular formula C20H20N4O5S2 B2389314 1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine CAS No. 556027-24-8

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine

Cat. No.: B2389314
CAS No.: 556027-24-8
M. Wt: 460.52
InChI Key: HTTJBHOGGUREQN-UHFFFAOYSA-N
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Description

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine is a complex organic compound with the molecular formula C20H20N4O5S2 and a molecular weight of 460.52 This compound is notable for its unique structure, which includes a 1,3,4-oxadiazole ring, a nitrophenyl group, and a piperidinylsulfonylphenyl group

Preparation Methods

The synthesis of 1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine involves multiple steps. The general synthetic route includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the nitrophenyl and piperidinylsulfonylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

Similar compounds include other 1,3,4-oxadiazole derivatives with different substituents. Compared to these compounds, 1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine is unique due to its combination of a nitrophenyl group and a piperidinylsulfonylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c25-24(26)17-9-7-15(8-10-17)14-30-20-22-21-19(29-20)16-5-4-6-18(13-16)31(27,28)23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTJBHOGGUREQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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